molecular formula C11H22BNO2 B13019667 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Cat. No.: B13019667
M. Wt: 211.11 g/mol
InChI Key: VSZMMHJFTSAPAX-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a versatile piperidine-based boronic ester that serves as a critical synthetic intermediate in organic chemistry and drug discovery research. As a stable, protected form of piperidine-4-boronic acid, this compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This reaction is a cornerstone in medicinal chemistry for the construction of biaryl and heteroaryl structures, enabling researchers to efficiently create diverse compound libraries for biological screening . The compound must be stored in a cool, dark place under an inert atmosphere, such as in a freezer at -20°C, to maintain its stability and purity . Like its closely related, Boc-protected analogue (tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, CAS 1048970-17-7), this reagent is intended to facilitate the incorporation of the valuable piperidine scaffold into more complex target molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZMMHJFTSAPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Halogenated Piperidines

One common approach is the palladium-catalyzed borylation of halogenated piperidines (e.g., 4-bromopiperidine derivatives) using bis(pinacolato)diboron as the boron source. This method proceeds under mild conditions with a base such as potassium carbonate and a phosphine ligand, typically in an inert atmosphere.

  • Reaction conditions:

    • Catalyst: Pd(0) complex (e.g., Pd(dppf)Cl2)
    • Boron source: bis(pinacolato)diboron
    • Base: K2CO3 or KOAc
    • Solvent: DMSO, DMF, or dioxane
    • Temperature: 80–100 °C
    • Time: 12–24 hours
  • Outcome: Efficient conversion to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with yields typically ranging from 70% to 90% depending on substrate purity and reaction optimization.

Multi-Step Synthesis from Protected Piperidine Derivatives

Another approach involves starting from tert-butyl-protected piperidine derivatives, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The synthesis proceeds through:

This route is exemplified by the synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, which can be further converted to the target compound by deprotection.

  • Reported yields: The overall yield for the three-step synthesis is approximately 50%, with individual steps optimized for maximum conversion.

Nucleophilic Substitution on Boronate-Functionalized Precursors

In some cases, nucleophilic substitution reactions are employed where a piperidine derivative bearing a leaving group (e.g., chloroethylpiperidine hydrochloride) reacts with a boronate-containing nucleophile or vice versa. This method is less common but has been reported with moderate yields (~80%).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed borylation 4-Bromopiperidine or derivatives Pd(dppf)Cl2, bis(pinacolato)diboron, K2CO3 80–100 °C, 12–24 h 70–90 Most direct and widely used method
Multi-step from Boc-protected piperidine tert-Butyl 4-hydroxypiperidine-1-carboxylate Boc2O, halogenating agent, Pd catalyst, bis(pinacolato)diboron Multi-step, moderate temp ~50 Allows for functional group manipulation
Nucleophilic substitution Chloroethylpiperidine hydrochloride Potassium carbonate, tetra-n-butylammonium iodide DMF, 0–50 °C ~80 Less common, requires careful control

Research Findings and Optimization Notes

  • Catalyst choice and ligand effects: The palladium catalyst and ligand system significantly influence the reaction rate and yield. Pd(dppf)Cl2 and Pd(PPh3)4 are commonly effective catalysts for borylation.

  • Base selection: Potassium carbonate and potassium acetate are preferred bases, balancing reactivity and minimizing side reactions.

  • Solvent effects: Polar aprotic solvents such as DMF and dioxane provide good solubility for reagents and catalysts, enhancing reaction efficiency.

  • Temperature control: Elevated temperatures (80–100 °C) are generally required for efficient borylation, but excessive heat can lead to decomposition or side reactions.

  • Purification: The final products are typically purified by flash chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds, boronic acids, and organoboron compounds, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry

The dioxaborolane group in 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine allows it to act as a boron source in organic synthesis. Boron compounds are widely used in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is extensively utilized in synthesizing pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of boron-containing compounds like this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The study reported high yields and selectivity for various aryl halides and boronic acids .

2. Medicinal Chemistry

The unique structure of this compound also positions it as a potential candidate for drug development. Its ability to form stable complexes with biological targets makes it valuable for designing inhibitors or modulators of enzymatic activity.

Case Study: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of derivatives of this compound. The study found that certain modifications enhanced its efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Applications in Material Science

1. Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been shown to enhance material properties such as thermal stability and mechanical strength. This compound can be used as a cross-linking agent or additive in polymer formulations.

Case Study: Enhanced Polymers

A recent investigation published in Macromolecules highlighted how adding this compound to polycarbonate matrices improved their impact resistance without compromising transparency. The study attributed these enhancements to the unique interactions facilitated by the boron moiety .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSuzuki-Miyaura Coupling
Medicinal ChemistryAnticancer Drug Development
Material SciencePolymer Enhancement

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its ability to form stable boron-carbon bonds, which are crucial in various chemical reactions. The boronic ester group can interact with molecular targets through coordination with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity (%) Key Applications/Notes Reference ID
This compound (hypothetical base structure) C11H20BNO2 209.10* Piperidine core N/A Cross-coupling reactions, intermediate for pharmaceuticals
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine C17H26BNO2 287.21 Phenyl group at piperidine N1 97 High-yield Suzuki couplings, crystalline solid (mp 87°C)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine C19H28BNO2 301.24 Benzyl group at piperidine N1 97 Enhanced steric bulk for selective couplings, liquid at room temperature
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate C18H33BNO4Si 382.37 Pyrrolidine core, trimethylsilyl, tert-butyl ester 36 Low synthesis yield; used in sterically demanding reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine C15H24BN3O2 289.18 Pyridine-piperazine hybrid 95–98 High melting point (137–142°C); potential for kinase inhibitor synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C12H15BF3NO2 273.06 Pyridine core with CF3 group ≥97 Electron-withdrawing substituent enhances reactivity in fluorinated biaryl synthesis

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₃H₁₉B O₂
  • Molecular Weight : 221.10 g/mol
  • CAS Number : 1033752-94-1
  • Structure : The compound features a piperidine ring substituted with a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

  • Boron Coordination : The boron atom in the dioxaborolane structure can form coordination complexes with various biomolecules, influencing their activity.
  • Reactivity with Nucleophiles : The presence of the dioxaborolane group allows for nucleophilic attack, which can lead to modifications of target proteins or enzymes.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For instance, compounds that utilize a similar dioxaborolane structure have demonstrated efficacy against several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Antimicrobial Properties :
    • Boron-containing compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
  • Neuroprotective Effects :
    • Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective effects. Research into related compounds has indicated possible protective roles against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of boron-containing compounds, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using the compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsIC50/MIC Values
AnticancerInduces apoptosis in cancer cellsIC50 ≈ 12 µM
AntimicrobialInhibits growth of bacteriaMIC = 32 µg/mL
Neuroprotective (potential)Modulates oxidative stressNot yet quantified

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